4,6-Dichloronicotinamide is a chemical compound with the molecular formula C₆H₄Cl₂N₂O and a molecular weight of 191.02 g/mol. It is characterized by the presence of two chlorine atoms located at the 4 and 6 positions on the pyridine ring, along with an amide functional group. This structure contributes to its unique chemical properties and biological activities. The compound is known for its stability and solubility in various organic solvents, making it suitable for a range of applications in both research and industry .
Studies have investigated 4,6-DCN as a potential inhibitor for specific enzymes. One study examined its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death pathways. The results demonstrated moderate inhibitory activity, suggesting potential for further research in this area, but no conclusive applications were established [].
Another area of exploration involves the potential antibacterial properties of 4,6-DCN. Research suggests it may exhibit moderate activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. However, further investigation is needed to determine its effectiveness and potential mechanisms of action [].
These reactions are pivotal in synthesizing more complex molecules for pharmaceutical applications.
4,6-Dichloronicotinamide exhibits significant biological activities, particularly as an inhibitor in various enzymatic processes. It has been studied for its potential role in:
The biological mechanisms underlying these activities are still under investigation, but initial findings suggest that it may influence metabolic pathways relevant to disease processes.
Several methods have been developed for synthesizing 4,6-Dichloronicotinamide:
These synthetic routes vary in efficiency and yield, depending on the starting materials and reaction conditions employed.
4,6-Dichloronicotinamide finds applications across various fields:
The versatility of this compound makes it valuable in both research and industrial applications.
Studies have shown that 4,6-Dichloronicotinamide interacts with several biological targets:
These interactions highlight its potential therapeutic uses and warrant further investigation into its pharmacological profiles.
Several compounds share structural similarities with 4,6-Dichloronicotinamide. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2,6-Dichloronicotinamide | 62068-78-4 | 0.85 | Different substitution pattern on the pyridine ring |
6-Chloropyridine-3-carboxamide | 6271-78-9 | 0.81 | Contains a carboxamide group instead of an amide |
N-Benzyl-2,6-dichloroisonicotinamide | 182224-71-1 | 0.73 | Benzyl substitution providing different reactivity |
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | 1201676-03-0 | 0.81 | More complex bicyclic structure affecting properties |
2,6-Dichloropyridine-4-methylamine | 88579-63-9 | 0.68 | Presence of a methyl group altering activity |
These compounds demonstrate varying degrees of similarity based on their structural features and functional groups. The unique positioning of chlorine atoms in 4,6-Dichloronicotinamide contributes to its distinctive reactivity and biological activity compared to these similar compounds.
4,6-Dichloronicotinamide belongs to the class of pyridine-3-carboxamides, with the systematic IUPAC name 4,6-dichloropyridine-3-carboxamide. Its molecular formula is C₆H₄Cl₂N₂O, and it has a molecular weight of 191.01 g/mol. The structure features:
Key Structural Data
Property | Value | Source |
---|---|---|
SMILES | C1=C(C(=CN=C1Cl)C(=O)N)Cl | |
InChI Key | IQVYHPUXNYVYFW-UHFFFAOYSA-N | |
Melting Point | 153–155°C | |
Density | 1.5 ± 0.1 g/cm³ | |
Boiling Point | 302.9 ± 42.0°C |
The planar pyridine ring and electron-withdrawing chlorine atoms enhance electrophilicity, enabling nucleophilic substitution reactions. The carboxamide group participates in hydrogen bonding, influencing solubility and biological interactions.
First reported in the late 20th century, 4,6-dichloronicotinamide gained prominence through patents describing its synthesis via chlorination of nicotinamide derivatives. Early methods used phosphorus oxychloride (POCl₃) and hindered amines to achieve selective dichlorination. Recent advancements employ Buchwald–Hartwig couplings and Suzuki–Miyaura reactions to functionalize the pyridine ring.
4,6-Dichloronicotinamide is a heterocyclic compound with significant importance in organic synthesis and pharmaceutical development [7]. This article provides a comprehensive analysis of the synthetic pathways, reaction mechanisms, catalytic systems, and yield optimization strategies for this compound.
The synthesis of 4,6-Dichloronicotinamide involves several strategic approaches that have been developed and refined over time [7] [9]. These methods primarily focus on the transformation of nicotinic acid derivatives through various chemical modifications to achieve the desired dichlorinated nicotinamide structure [14].
The acyl chlorination of 4,6-dichloronicotinic acid represents one of the most direct and efficient routes to synthesize 4,6-dichloronicotinamide [3] [19]. This process involves the conversion of the carboxylic acid group of 4,6-dichloronicotinic acid to an acid chloride intermediate, which subsequently reacts with ammonia to form the target amide [22].
The reaction mechanism proceeds through the following steps:
The reaction can be represented as follows:
4,6-Dichloronicotinic acid + Chlorinating agent → 4,6-Dichloronicotinoyl chloride4,6-Dichloronicotinoyl chloride + NH3 → 4,6-Dichloronicotinamide + HCl
Thionyl chloride is commonly employed as the chlorinating agent in this transformation [22]. The reaction typically proceeds under reflux conditions in an appropriate solvent such as toluene or dichloromethane [22]. The addition of a catalytic amount of dimethylformamide can accelerate the reaction by forming a Vilsmeier-type intermediate that enhances the reactivity of thionyl chloride [3] [4].
Chlorinating Agent | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|
Thionyl chloride | Toluene, 90-95°C, 1-4 hours | 75-85 | [22] |
Phosphorus oxychloride | 100-105°C, 1-1.5 hours | 70-80 | [20] [21] |
Phosphorus pentachloride | Dichloromethane, 40-50°C | 65-75 | [3] [4] |
Oxalyl chloride offers an alternative and often more selective approach for the synthesis of 4,6-dichloronicotinamide [4] [19]. This reagent is particularly valuable due to its high reactivity and the formation of gaseous byproducts that simplify purification processes [4].
The mechanism of oxalyl chloride-mediated amidation involves:
The reaction sequence can be represented as:
4,6-Dichloronicotinic acid + (COCl)2 → 4,6-Dichloronicotinoyl chloride + CO + CO24,6-Dichloronicotinoyl chloride + NH3 → 4,6-Dichloronicotinamide + HCl
A significant advantage of using oxalyl chloride is the formation of volatile byproducts (CO, CO2, and HCl) that facilitate purification of the final product [4]. The reaction is typically conducted in dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature, often with catalytic amounts of dimethylformamide to enhance reactivity [4] [19].
Recent studies have demonstrated that oxalyl chloride-mediated reactions can achieve yields of up to 90% when optimized conditions are employed [19]. The reaction time is generally shorter compared to thionyl chloride methods, typically requiring 1-2 hours at room temperature [4] [19].
Heterocyclic functionalization techniques provide alternative routes to 4,6-dichloronicotinamide through the direct modification of pyridine derivatives [5] . These methods often involve the chlorination of appropriately substituted nicotinamide precursors or the amidation of pre-chlorinated pyridine derivatives [13].
One significant approach involves the chlorination of nicotinamide using phosphorus oxychloride or other chlorinating agents [13] [20]. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, with the electron-withdrawing nature of the amide group directing chlorination to the 4 and 6 positions of the pyridine ring [18] [20].
Another strategy involves the synthesis of 4,6-dichloropyridine derivatives followed by oxidation and subsequent conversion to the amide [13]. This approach often utilizes directed metalation techniques to facilitate functionalization at specific positions of the pyridine ring [5] [10].
The chlorination of pyridine derivatives can be achieved through various reagents:
Chlorinating System | Substrate | Conditions | Yield (%) | Reference |
---|---|---|---|---|
POCl3/PCl3 | Nicotinic acid N-oxide | 60-105°C, 1-1.5 hours | 70-85 | [20] [21] |
Cl2/AlCl3 | 3-Trichloromethylpyridine | 80-130°C | 65-75 | [20] |
N-Chlorosuccinimide | Nicotinamide | Catalytic acid, 50-70°C | 60-70 | [18] |
Heterocyclic functionalization techniques often provide advantages in terms of regioselectivity and functional group tolerance [5] . However, they may require more complex reaction conditions and careful control of reaction parameters to achieve optimal results [13] [18].
The efficiency of 4,6-dichloronicotinamide synthesis can be significantly enhanced through the optimization of catalytic systems and solvent selection [17] [23]. These factors play crucial roles in determining reaction rates, selectivity, and overall yields [24].
Catalytic systems employed in the synthesis of 4,6-dichloronicotinamide include:
Lewis acid catalysts: Aluminum chloride, zinc chloride, and iron(III) chloride can accelerate chlorination reactions by activating chlorinating agents and facilitating electrophilic substitution processes [18] [20].
Transition metal catalysts: Palladium and platinum complexes have been utilized for selective functionalization of pyridine derivatives, enabling precise control over the position of chlorination [5] [23].
Organocatalysts: Certain nitrogen-containing heterocycles, such as pyridine derivatives themselves, can catalyze acyl transfer reactions involved in amide formation [18] [23].
The choice of solvent significantly impacts reaction outcomes through various mechanisms:
Solubility effects: The solubility of reactants and intermediates affects reaction rates and the formation of byproducts [17] [24].
Stabilization of transition states: Polar solvents can stabilize charged intermediates, facilitating nucleophilic substitution reactions [24].
Coordination effects: Coordinating solvents may compete with reactants for binding sites on catalysts or reagents, affecting reaction efficiency [17] [24].
A comprehensive study of solvent effects on nicotinamide synthesis revealed significant variations in reaction outcomes based on solvent selection [17]. The solubility of nicotinamide in various solvents at different temperatures is presented in the following table:
Solvent | Solubility (mole fraction × 10³) at 298.15 K | Solubility (mole fraction × 10³) at 313.15 K | Reference |
---|---|---|---|
Water | 99.9 | 154.2 | [17] |
DMSO | 120.6 | 265.5 | [17] |
DMF | 206.1 | 325.9 | [17] |
Acetonitrile | 8.6 | 16.0 | [17] |
Methanol | 74.1 | 115.7 | [17] |
1,4-Dioxane | 16.9 | 30.4 | [17] |
The data indicates that DMF and DMSO provide superior solubility for nicotinamide derivatives, potentially enhancing reaction rates and yields in synthesis processes [17]. Conversely, acetonitrile and 1,4-dioxane exhibit lower solubility, which may be advantageous for crystallization and purification steps [17] [24].
Temperature effects are also significant, with solubility increasing substantially at higher temperatures across all solvents [17]. This suggests that elevated reaction temperatures may facilitate dissolution of reactants and intermediates, potentially accelerating reactions but also potentially leading to increased formation of byproducts [17] [24].
Optimization studies have demonstrated that a combination of appropriate catalysts and solvents can significantly enhance reaction efficiency [23] [25]. For instance, the use of N,N-dimethylaniline as a catalyst in phosphorus oxychloride-mediated chlorination reactions has been shown to increase yields by 15-20% [20] [21].
Effective management of byproducts and optimization of reaction conditions are essential for achieving high yields in the synthesis of 4,6-dichloronicotinamide [9] [16]. Several strategies have been developed to address these challenges:
Reaction parameter optimization: Systematic variation of reaction parameters such as temperature, concentration, and reagent ratios can significantly impact yields [16] [25]. Design of experiments (DoE) approaches have been particularly valuable in identifying optimal conditions [25].
Byproduct minimization: The formation of undesired chlorinated isomers and over-chlorinated products can be minimized through careful control of reaction conditions and reagent stoichiometry [9] [16].
Purification strategies: Efficient separation techniques, including recrystallization, column chromatography, and selective precipitation, have been developed to isolate 4,6-dichloronicotinamide from reaction mixtures [9] [17].
A significant challenge in the synthesis of 4,6-dichloronicotinamide is the management of hydrogen chloride generated during both the chlorination and amidation steps [3] [22]. This byproduct can lead to equipment corrosion and may interfere with subsequent reactions [3]. Several approaches have been developed to address this issue:
Use of acid scavengers: Basic compounds such as triethylamine or pyridine can neutralize hydrogen chloride as it forms [22].
Continuous removal: Gas-liquid contactors or continuous flow systems can facilitate the removal of hydrogen chloride during the reaction [16].
Conversion to valuable byproducts: In some processes, hydrogen chloride is captured and utilized in other synthetic steps or recovered as hydrochloric acid [16].
The optimization of reaction conditions has led to significant improvements in yield and purity [25]. For example, in oxalyl chloride-mediated amidation reactions, the careful control of temperature profiles has been shown to increase yields by up to 15% [4] [19]. Similarly, the selection of appropriate solvents for recrystallization has improved product purity while minimizing yield losses [17].
Recent advances in continuous flow chemistry have enabled more efficient synthesis of 4,6-dichloronicotinamide with enhanced control over reaction parameters [16] [25]. These approaches offer advantages in terms of heat transfer, mixing efficiency, and precise control of residence times, leading to improved yields and reduced formation of byproducts [16] [25].
The enzymatic synthesis of nicotinamide derivatives has also emerged as a promising approach for yield enhancement [11] [16]. Biocatalytic methods offer advantages in terms of selectivity and environmentally friendly reaction conditions, although their application to the synthesis of chlorinated derivatives like 4,6-dichloronicotinamide remains limited [11] [16].